2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide
Overview
Description
2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide is a useful research compound. Its molecular formula is C19H31N3O4S and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.20352765 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
Research has identified compounds with similar structures as effective neurokinin-1 (NK1) receptor antagonists. These substances show promise in clinical efficacy for conditions such as emesis and depression, highlighting their potential in therapeutic applications. The development of water-soluble and orally active NK1 receptor antagonists suitable for both intravenous and oral administration is an area of significant interest (Harrison et al., 2001).
Chemical Synthesis and Reactions
The compound falls within a category of chemicals used in various synthesis processes. For example, reactions of N-phenylmaltimide with chlorosulfonic acid yield sulfonyl chlorides, which further react with dimethylamine to afford sulfonamides. This demonstrates the compound's role in producing sulfonamide derivatives, essential in developing numerous pharmaceuticals (Cremlyn & Nunes, 1987).
Palladium-catalyzed Aminations
Compounds with similar morpholine structures participate in palladium-catalyzed aminations of aryl halides, a critical process in organic synthesis. These reactions form the backbone of many synthetic routes for producing complex organic molecules, including pharmaceuticals and polymers (Shi et al., 2008).
Membrane Technology
The chemical structure is related to compounds used in developing advanced membrane technologies. For example, N-methyl-N-alkylmorpholinium cations based ionic liquids show potential in creating efficient and durable proton exchange membranes, highlighting applications in fuel cell technologies (Marcinkowski, Kloskowski, & Warmińska, 2018).
Antimicrobial Activity
Derivatives of similar compounds have been synthesized and evaluated for their antimicrobial activities against a range of bacteria and fungi, demonstrating the potential for developing new antimicrobial agents. This suggests the importance of such compounds in addressing the growing concern of antibiotic resistance (Ghorab et al., 2017).
Properties
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(2-morpholin-4-ylethyl)butanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S/c1-5-18(19(23)20-8-9-21-10-12-26-13-11-21)22(27(4,24)25)17-7-6-15(2)16(3)14-17/h6-7,14,18H,5,8-13H2,1-4H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDUPCWBNPITOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCN1CCOCC1)N(C2=CC(=C(C=C2)C)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.